Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 921067-64-3
VCID: VC7533845
InChI: InChI=1S/C24H22N2O5S/c1-15(27)26-12-11-19-20(14-26)32-23(21(19)24(29)30-2)25-22(28)16-7-6-10-18(13-16)31-17-8-4-3-5-9-17/h3-10,13H,11-12,14H2,1-2H3,(H,25,28)
SMILES: CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Molecular Formula: C24H22N2O5S
Molecular Weight: 450.51

Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

CAS No.: 921067-64-3

Cat. No.: VC7533845

Molecular Formula: C24H22N2O5S

Molecular Weight: 450.51

* For research use only. Not for human or veterinary use.

Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate - 921067-64-3

Specification

CAS No. 921067-64-3
Molecular Formula C24H22N2O5S
Molecular Weight 450.51
IUPAC Name methyl 6-acetyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Standard InChI InChI=1S/C24H22N2O5S/c1-15(27)26-12-11-19-20(14-26)32-23(21(19)24(29)30-2)25-22(28)16-7-6-10-18(13-16)31-17-8-4-3-5-9-17/h3-10,13H,11-12,14H2,1-2H3,(H,25,28)
Standard InChI Key YJZWPQCDLQIQMZ-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4

Introduction

Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry and drug development. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity, and includes functional groups such as acetyl and phenoxybenzamido, enhancing its potential as a pharmaceutical agent.

Synthesis Methods

The synthesis of Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves several key steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediates, followed by purification and characterization using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactions and Modifications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for specific applications. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophilic substitution reagents such as sodium hydroxide (NaOH).

Biological Activity and Potential Applications

Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has potential applications in medicinal chemistry due to its unique structural features and biological activity. Studies on similar compounds suggest that modifications in substituents can significantly impact their biological efficacy and selectivity for targets.

Potential ApplicationDescription
Drug DevelopmentPotential as a pharmaceutical agent due to its biological activity
Therapeutic StrategiesMay interact with specific biological targets such as enzymes or receptors
Medicinal ChemistryUsed in research to study interactions with biological targets

Research Findings and Future Directions

Research into this compound highlights its importance in advancing medicinal chemistry and therapeutic strategies. Further studies are needed to fully explore its pharmacological properties and potential therapeutic applications. The compound's ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.

Comparison with Similar Compounds

Methyl 6-acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is structurally similar to other thieno[2,3-c]pyridine derivatives, which also exhibit diverse biological activities. The specific arrangement of its functional groups and its ability to interact with biological targets uniquely make it a valuable candidate for further research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator